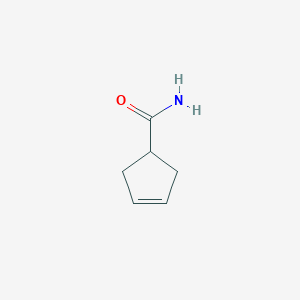

Cyclopent-3-enecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPVECZALBQBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649982 | |

| Record name | Cyclopent-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50494-42-3 | |

| Record name | Cyclopent-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Cyclopent-3-enecarboxamide Scaffold

An In-depth Technical Guide to the Synthesis of Cyclopent-3-enecarboxamide for Researchers and Drug Development Professionals

The cyclopentene ring is a fundamental structural unit found in a multitude of natural products and pharmaceuticals, providing a unique three-dimensional scaffold for molecular design.[1] When functionalized with a carboxamide group—a privileged pharmacophore known for its robust hydrogen bonding capabilities and metabolic stability—the resulting this compound motif becomes a highly valuable building block in medicinal chemistry.[2][3] Carboxamide derivatives are integral to numerous FDA-approved drugs and are actively explored as potential anticancer and anti-infective agents.[2][3]

This guide provides a comprehensive overview of the core synthetic mechanisms for constructing this compound, focusing on the chemical principles, experimental considerations, and strategic workflows relevant to researchers in drug discovery and development. We will explore the primary pathways, from the classical amidation of a pre-formed carboxylic acid to the construction of the carbocyclic ring itself.

Primary Synthesis Pathway: Amidation of Cyclopent-3-enecarboxylic Acid

The most direct and common approach to synthesizing this compound is through the formation of an amide bond between Cyclopent-3-enecarboxylic acid and an amine source, typically ammonia. The amide bond is one of the most prevalent functional groups in organic molecules, and its formation is a cornerstone of organic chemistry.[4] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires specific activation strategies to proceed efficiently.[5][6]

Mechanism 1: Activation via Acyl Chloride Intermediate

A reliable and well-established method involves a two-step process: converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with ammonia.

-

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic center of the chlorinating agent. This is followed by the elimination of a leaving group and chloride, resulting in the formation of the acyl chloride. This transformation converts the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group (-Cl).

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is highly electrophilic. Ammonia, acting as a nucleophile, attacks the carbonyl carbon.[7] The tetrahedral intermediate formed then collapses, expelling the chloride ion and forming the stable amide bond. A base, such as pyridine or an excess of the amine, is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[7]

Experimental Protocol: Acyl Chloride Method

-

Step 1 (Acyl Chloride Formation): To a solution of Cyclopent-3-enecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude Cyclopent-3-enecarbonyl chloride.

-

Step 2 (Amidation): Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise, maintaining the temperature.

-

Stir the reaction for 1-2 hours. Upon completion (monitored by TLC), quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.

Mechanism 2: Direct Amidation using Coupling Reagents

To avoid the harsh conditions of acyl chloride formation, "coupling reagents" are widely used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ.

-

Carbodiimide Coupling (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is an excellent acylating agent. The amine nucleophile then attacks the carbonyl carbon of this intermediate, forming the amide and a urea byproduct (dicyclohexylurea in the case of DCC), which often precipitates and can be removed by filtration.[8]

Mechanism 3: Catalytic Direct Amidation

In line with green chemistry principles, significant research has focused on developing catalytic methods for direct amidation that produce water as the only byproduct.[4][6][9] These methods avoid the use of stoichiometric activating agents and the generation of large amounts of waste.[4]

-

Boronic Acid Catalysis: Boronic acids can act as Lewis acidic catalysts. They are believed to interact with the carboxylic acid, potentially forming a bridged intermediate that activates the carbonyl group for nucleophilic attack by the amine.[4]

-

Metal-Based Catalysis: Lewis acids like titanium(IV) chloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines.[10] The proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent amidation.[10] Iron catalysts are also being explored for their low cost and environmental compatibility.[6][11] A critical aspect of these reactions is the removal of water, often achieved using molecular sieves or azeotropic distillation, to drive the equilibrium towards product formation.[6]

Data Presentation: Comparison of Amidation Methods

| Method | Activating Agent / Catalyst | Solvent | Temperature | Key Byproducts | Advantages / Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | DCM, Toluene | 0 °C to RT | HCl, SO₂ | Adv: High reactivity, reliable. Disadv: Harsh reagents, generates acidic waste. |

| Coupling Reagent | EDC, DCC | DCM, DMF | 0 °C to RT | Urea derivatives | Adv: Mild conditions, high yields. Disadv: Stoichiometric waste, purification challenges. |

| Catalytic | Boronic Acids, TiCl₄, FeCl₃ | Toluene, MeCN | 80-110 °C | Water | Adv: Atom economical, "green". Disadv: Higher temperatures, requires water removal, catalyst may be sensitive. |

Alternative Strategy: Cycloaddition-Based Ring Construction

While amidation builds upon a pre-existing cyclopentene core, constructing the ring itself is a powerful strategy, particularly for accessing substituted analogs with precise stereochemical control. The Diels-Alder reaction is a prototypical and highly effective method for forming six-membered rings, which can serve as precursors to cyclopentene structures through subsequent transformations.[12]

The Diels-Alder Approach

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.[12] To synthesize a precursor for this compound, one could react a diene like 1,3-butadiene with a dienophile containing a masked or direct precursor to the carboxamide function, such as acrolein or acrylic acid.

-

Mechanism: This reaction proceeds through a concerted, pericyclic transition state, simultaneously forming two new carbon-carbon bonds.[12] Its stereospecificity and regioselectivity make it a powerful tool in complex synthesis.[12]

-

Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can be significantly enhanced by using Lewis acids.[13] The Lewis acid coordinates to the dienophile's carbonyl oxygen, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[13]

The resulting cyclohexene adduct can then be converted to the target cyclopentene structure through a series of established chemical transformations, such as oxidative cleavage followed by ring-closing reactions.

Visualization: Synthetic Workflows

Below are diagrams illustrating the primary synthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of Cyclopent-3-enecarboxamide

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclopent-3-enecarboxamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. By dissecting the molecule's unique structural features—a five-membered ring, a plane of symmetry, an alkene moiety, and a primary amide functional group—we can predict and interpret the key characteristics of its ¹H NMR spectrum. This document moves beyond a simple data report, offering a deep dive into the causal relationships between molecular structure and spectral output, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. Furthermore, a validated experimental protocol for acquiring high-quality spectra and a logical workflow for spectral interpretation are presented, ensuring both theoretical understanding and practical applicability for scientists in the field.

Structural Symmetry and Predicted Proton Environments

A foundational step in ¹H NMR spectral interpretation is the analysis of molecular symmetry to determine the number of chemically non-equivalent protons, which corresponds to the number of distinct signals in the spectrum.

This compound possesses a Cₛ plane of symmetry that bisects the C1-C(O)N bond and the C3-C4 double bond. This symmetry element has profound implications for the resulting spectrum:

-

Protons on C2 and C5 are chemically equivalent. These allylic protons (labeled H₂) will produce a single, combined signal.

-

Protons on C3 and C4 are chemically equivalent. These vinylic/olefinic protons (labeled H₃) will also produce a single signal.

-

The methine proton on C1 (H₁) is unique. It is directly attached to the carbon bearing the carboxamide group.

-

The two amide protons (-NH₂) are diastereotopic due to restricted rotation around the C-N bond, a characteristic feature of amides. They are expected to be non-equivalent and thus produce two separate signals, often broad.

Therefore, we anticipate a total of five distinct signals in the ¹H NMR spectrum of this compound.

Detailed ¹H NMR Spectral Analysis: A Predictive Approach

While an experimental spectrum provides definitive data, a predictive analysis based on established principles of chemical shifts and coupling constants is a powerful exercise in structural verification. The following is a detailed prediction for the spectrum in a common solvent like CDCl₃.

Predicted Spectral Data Summary

| Signal Label | Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₁ | -CH(CO)NH₂ | ~ 3.0 - 3.5 | 1H | Multiplet (quintet-like) | J₁‚₂ ≈ 7-9 Hz |

| H₂ | -CH₂-CH= | ~ 2.5 - 2.9 | 4H | Multiplet | J₂‚₁ ≈ 7-9 Hz; J₂‚₃ (allylic) ≈ 2-3 Hz |

| H₃ | -CH=CH- | ~ 5.7 - 5.9 | 2H | Multiplet (triplet-like) | J₃‚₂ (allylic) ≈ 2-3 Hz |

| H₄a, H₄b | -CONH₂ | ~ 5.5 - 7.0 | 2H (1H each) | Broad singlets (br s) | N/A |

In-depth Signal-by-Signal Interpretation

-

Signal H₃ (Olefinic Protons, δ ≈ 5.7 - 5.9 ppm):

-

Chemical Shift: Protons on a C=C double bond typically resonate in the range of 4.5-6.5 ppm.[1][2] The value for cyclopentene itself is approximately 5.73 ppm.[3] Due to the distance from the electron-withdrawing amide group, the shift is not expected to deviate significantly from this value.

-

Multiplicity: These two equivalent protons are coupled to the four equivalent allylic protons (H₂). According to the n+1 rule, this would suggest a quintet. However, because allylic coupling constants are small (typically 2-3 Hz), the signal often appears as a broad triplet or a narrow multiplet where the fine splitting is not perfectly resolved.

-

-

Signal H₁ (Methine Proton, δ ≈ 3.0 - 3.5 ppm):

-

Chemical Shift: This proton is on a carbon atom alpha to the electron-withdrawing carbonyl group of the amide. This inductive effect causes significant deshielding, shifting the signal downfield compared to a standard aliphatic C-H.

-

Multiplicity: The H₁ proton is coupled to the four equivalent H₂ protons on the adjacent C2 and C5 carbons. This should ideally result in a quintet (n=4, so 4+1=5), with a coupling constant typical for vicinal sp³-sp³ protons (J₁‚₂ ≈ 7-9 Hz).

-

-

Signal H₂ (Allylic Protons, δ ≈ 2.5 - 2.9 ppm):

-

Chemical Shift: These protons are allylic to the double bond, which shifts them downfield from typical alkane protons (which appear at 1-2 ppm).[4] In cyclopentene, the allylic protons are found at ~2.30 ppm.[3] The additional proximity to the deshielding methine proton (H₁) further pushes this signal downfield into the predicted range.

-

Multiplicity: This is the most complex signal in the spectrum. The four equivalent H₂ protons are coupled to two different sets of neighbors: the single H₁ proton and the two H₃ olefinic protons. This will result in a complex multiplet. The larger coupling will be with H₁ (J₂‚₁ ≈ 7-9 Hz), and the smaller allylic coupling will be with H₃ (J₂‚₃ ≈ 2-3 Hz).

-

-

Signals H₄a, H₄b (Amide Protons, δ ≈ 5.5 - 7.0 ppm):

-

Chemical Shift: Primary amide NH₂ protons typically resonate in a broad range from 5.0-6.5 ppm.[5] Their chemical shift is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.[6][7]

-

Multiplicity: Due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential proton exchange, these signals usually appear as broad singlets rather than sharp, coupled signals. The restricted rotation around the C-N bond makes them chemically non-equivalent, leading to two distinct broad signals.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment

-

High-quality 5 mm NMR tube (e.g., Wilmad, Norell).

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

-

Glass Pasteur pipette.

-

Small vial for sample dissolution.

-

NMR Spectrometer (300 MHz or higher recommended for better resolution).

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[11] Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.[11]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particulates.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Labeling: Clearly label the NMR tube with a unique identifier for the sample.

Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will automatically lock onto the deuterium signal from the solvent (e.g., CDCl₃). This step is crucial for stabilizing the magnetic field.

-

Shimming: Perform an automated or manual shimming process. This procedure optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (zg30).

-

Pulse Angle: 30 degrees (a good compromise between signal and relaxation time for quantitative work).

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the systematic interpretation of an acquired ¹H NMR spectrum, ensuring a rigorous and comprehensive analysis.

Caption: A systematic workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its inherent symmetry simplifies the spectrum by reducing the number of signals, yet the interplay of vicinal and allylic couplings provides a detailed map of proton connectivity. A thorough understanding of the shielding and deshielding effects of the alkene and amide functional groups allows for the confident assignment of each signal. By following the robust experimental and interpretive workflows outlined in this guide, researchers can effectively use ¹H NMR spectroscopy to confirm the identity and purity of this compound, a critical step in any research or development pipeline.

References

- 1. Alkene - Wikipedia [en.wikipedia.org]

- 2. Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. Cyclopentene(142-29-0) 1H NMR [m.chemicalbook.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Cyclopent-3-enecarboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Cyclopent-3-enecarboxamide. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral properties is paramount for structural verification and quality control. This document delineates the theoretical principles governing the ¹³C NMR spectrum of this compound, offers a detailed, step-by-step experimental protocol for data acquisition, and presents an in-depth interpretation of the expected chemical shifts. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional molecule featuring a five-membered unsaturated carbocyclic ring and a primary amide group. The inherent symmetry of the cyclopentene ring and the electronic influence of the carboxamide substituent create a distinct magnetic environment for each carbon atom, resulting in a unique and predictable ¹³C NMR spectrum. Due to the C₂ symmetry axis passing through the C1 carbon and the midpoint of the C3-C4 double bond, the molecule possesses three sets of chemically equivalent carbons. This guide will systematically dissect the expected spectral features, providing a robust framework for its analysis.

The cyclopentane ring system is known for its high flexibility, existing in a dynamic equilibrium between 'envelope' and 'half-chair' conformations. This rapid conformational averaging, known as pseudorotation, simplifies the NMR spectrum by making certain protons and carbons chemically equivalent on the NMR timescale[1].

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a ¹³C nucleus is primarily influenced by its local electronic environment, which is a function of hybridization, electronegativity of neighboring atoms, and anisotropic effects[2][3]. For this compound, we can predict the chemical shifts for the four unique carbon environments based on established principles and data from analogous structures.

Molecular Symmetry and Expected Signals

Due to the plane of symmetry in this compound, the following carbon atoms are chemically equivalent:

-

C2 and C5: The two methylene carbons adjacent to the carbonyl group.

-

C3 and C4: The two olefinic carbons.

Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the carbonyl carbon (C=O), one for the methine carbon (C1), one for the equivalent olefinic carbons (C3/C4), and one for the equivalent methylene carbons (C2/C5).

Predicted Chemical Shift Ranges

Based on analogous compounds, specifically esters of cyclopent-3-enecarboxylic acid[4], and general chemical shift tables[5][6], we can confidently predict the approximate chemical shifts for each carbon in this compound.

| Carbon Atom(s) | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C=O | sp² | Amide functionality | 175 - 180 |

| C3 / C4 | sp² | Alkene double bond | 128 - 131 |

| C1 | sp³ | Methine, adjacent to C=O | 41 - 43 |

| C2 / C5 | sp³ | Methylene, allylic | 36 - 38 |

Causality of Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of a primary amide typically resonates in the range of 173-178 ppm[7]. The strong deshielding effect is due to the sp² hybridization and the high electronegativity of the attached oxygen and nitrogen atoms.

-

Olefinic Carbons (C3/C4): The sp² hybridized carbons of the double bond are significantly deshielded compared to sp³ carbons and are expected to appear around 129 ppm, similar to the values observed in esters of cyclopent-3-enecarboxylic acid[4].

-

Methine Carbon (C1): This sp³ carbon is attached to the electron-withdrawing carboxamide group, causing a downfield shift. Its position is predicted to be around 41-43 ppm, as seen with the corresponding carbon in related esters[4].

-

Methylene Carbons (C2/C5): These sp³ carbons are in an allylic position and adjacent to the C1 carbon. Their chemical shift is expected in the range of 36-38 ppm[4].

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum of this compound. Each step includes justifications to ensure the integrity of the results.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid misleading signals from impurities.

-

Mass of Analyte: Accurately weigh 50-100 mg of the compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe for ¹³C NMR, which is inherently less sensitive than ¹H NMR[7].

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic molecules and its residual ¹³C signal (a triplet at ~77.2 ppm) serves as a convenient internal reference[5]. Other suitable deuterated solvents and their characteristic signals are listed in the table below.

-

Dissolution and Filtration: Prepare the solution in a clean, dry vial. To ensure complete dissolution, gentle vortexing may be applied. Subsequently, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines[8].

-

Internal Standard (Optional): For highly accurate chemical shift determination, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is sufficient.

Common Deuterated Solvents for ¹³C NMR

| Solvent | Chemical Formula | ¹³C Signal (ppm) | Multiplicity |

| Chloroform-d | CDCl₃ | 77.2 | Triplet |

| Acetone-d₆ | (CD₃)₂CO | 206.7, 29.9 | Septet, Septet |

| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 39.5 | Septet |

| Methanol-d₄ | CD₃OD | 49.0 | Septet |

| Deuterium Oxide | D₂O | - | - |

Data sourced from publicly available information.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) should be performed.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm. This range encompasses the expected chemical shifts for all carbon types in the molecule.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although not strictly necessary for simple identification.

-

-

DEPT Experiments (Optional but Recommended): To confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-90: Will only show signals for CH (methine) carbons. In this case, only the C1 signal should be visible.

-

DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, a positive signal for C1 and a negative signal for C2/C5 are expected. Quaternary carbons (like the carbonyl carbon) are not observed in DEPT spectra.

-

Visualization of the Analytical Workflow

The logical flow of the ¹³C NMR analysis of this compound can be visualized as follows:

Caption: Workflow for the ¹³C NMR analysis of this compound.

Interpreting the Data: A Validated Approach

The combination of the standard ¹³C NMR spectrum and the DEPT spectra provides a self-validating system for the structural confirmation of this compound.

Expected Spectral Data Summary

| Predicted δ (ppm) | Carbon Assignment | Expected DEPT-90 | Expected DEPT-135 |

| 175 - 180 | C=O | No Signal | No Signal |

| 128 - 131 | C3 / C4 | No Signal | No Signal |

| 41 - 43 | C1 | Positive Signal | Positive Signal |

| 36 - 38 | C2 / C5 | No Signal | Negative Signal |

This pattern of signals provides unambiguous evidence for the presence and connectivity of the carbon skeleton in this compound.

The logical relationship between the molecular structure and the expected spectral data is illustrated below.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Cyclopentene(142-29-0) 13C NMR [m.chemicalbook.com]

Introduction: The Vibrational Signature of a Molecule

An In-depth Technical Guide to the FT-IR Spectrum of Cyclopent-3-enecarboxamide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and presents a detailed interpretation of the expected spectral features.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend.[3] This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[2]

This compound is a molecule of interest due to its bifunctional nature, incorporating both a primary amide and a strained cyclic alkene. The FT-IR spectrum, therefore, is a composite of the distinct vibrational signatures of these two moieties. A thorough analysis of this spectrum allows for unambiguous structural confirmation and can reveal insights into intermolecular interactions, such as hydrogen bonding.

Deconstructing the Spectrum: A Functional Group Analysis

The key to interpreting the FT-IR spectrum of this compound lies in dissecting the molecule into its constituent parts: the primary amide group (-CONH₂) and the cyclopentene ring. Each functional group gives rise to a set of characteristic absorption bands.

The Primary Amide Moiety: A Hub of Vibrational Activity

The primary amide group is rich in characteristic vibrations due to the presence of the N-H and C=O bonds. Its spectral features are highly sensitive to the physical state of the sample due to hydrogen bonding.[4]

-

N-H Stretching Vibrations: In a solid or liquid (neat) sample, intermolecular hydrogen bonding significantly influences these vibrations. Primary amides exhibit two distinct bands resulting from asymmetric and symmetric N-H stretching.[5][6]

-

C=O Stretch (Amide I Band): This is one of the most intense and reliable bands in the entire spectrum. For primary amides, the Amide I band, which is predominantly due to C=O stretching, appears in the range of 1680-1630 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during the vibration.

-

N-H Bending (Amide II Band): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. In solid-state spectra of primary amides, it is found between 1655-1620 cm⁻¹ and can sometimes overlap with the Amide I band.[5][7]

-

C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in primary amides typically gives rise to a band near 1400 cm⁻¹.[5]

-

Out-of-Plane N-H Wagging: A broad, medium-intensity band resulting from the out-of-plane "wagging" motion of the N-H bond is often observed in the 800-666 cm⁻¹ region.[5]

The Cyclopentene Ring: Signatures of Unsaturation and Strain

The cyclopentene ring contributes vibrations from its alkene and alkane portions. The cis-configuration of the double bond and the ring strain are key determinants of the observed frequencies.

-

Olefinic (=C-H) Stretching: The stretching of the C-H bonds on the double-bonded carbons is a highly diagnostic feature. These absorptions occur at frequencies higher than those of aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ region.[8][9]

-

Aliphatic (C-H) Stretching: The methylene (-CH₂-) groups in the saturated part of the ring will produce strong absorption bands in the 3000-2850 cm⁻¹ range due to symmetric and asymmetric stretching.[8][10]

-

C=C Stretching: The stretching of the carbon-carbon double bond in a cyclopentene ring is sensitive to ring strain. The absorption frequency is generally higher than in unstrained acyclic alkenes and is expected to appear in the 1660-1630 cm⁻¹ range.[11] For cyclopentene itself, this vibration has been noted.[12]

-

CH₂ Bending (Scissoring): The in-plane scissoring motion of the methylene groups gives rise to a medium-intensity band around 1465 cm⁻¹.[10]

-

Olefinic (=C-H) Bending (Out-of-Plane): The out-of-plane bending or "wagging" of the alkene C-H bonds is highly characteristic of the substitution pattern. For a cis-disubstituted alkene, a strong, broad band is expected in the region of 730-665 cm⁻¹.[11]

Summary of Expected Vibrational Modes

The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3350 | Asymmetric N-H Stretch | Primary Amide | Medium, Broad |

| ~3180 | Symmetric N-H Stretch | Primary Amide | Medium, Broad |

| 3100-3000 | =C-H Stretch | Alkene | Medium |

| 3000-2850 | C-H Stretch | Alkane (CH₂) | Strong |

| 1680-1630 | C=O Stretch (Amide I) | Primary Amide | Strong, Sharp |

| 1660-1630 | C=C Stretch | Alkene (Cyclic) | Medium to Weak |

| 1655-1620 | N-H Bend (Amide II) | Primary Amide | Medium |

| ~1465 | CH₂ Bend (Scissoring) | Alkane (CH₂) | Medium |

| ~1400 | C-N Stretch | Primary Amide | Medium |

| 730-665 | =C-H Bend (Out-of-Plane) | cis-Alkene | Strong, Broad |

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid and liquid samples.[13][14][15]

Principle of ATR

In ATR-FTIR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[16] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.[15] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then reflected to the detector to generate the spectrum.[16]

Step-by-Step Methodology

This protocol ensures the acquisition of a reproducible, high-quality FT-IR spectrum.

-

Instrument Preparation & Background Scan:

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

-

Lower the pressure clamp to the empty, clean crystal.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.[17]

-

Lower the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is paramount for a strong, high-quality spectrum.[18][19]

-

-

Data Acquisition:

-

Collect the sample spectrum using the following typical parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

-

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction algorithm if available. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[13]

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Thoroughly clean the ATR crystal and pressure clamp tip with an appropriate solvent to prevent cross-contamination of future samples.

-

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups and their associated vibrational modes discussed in this guide.

Caption: Key functional groups and characteristic FT-IR vibrational modes for this compound.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information, woven from the distinct vibrational threads of its primary amide and cyclic alkene functionalities. By understanding the theoretical origins of each absorption band—from the N-H and C=O stretches of the amide to the =C-H and C=C vibrations of the cyclopentene ring—a researcher can confidently confirm the molecule's identity and purity. The application of a standardized experimental protocol, such as the ATR-FTIR method detailed herein, ensures the acquisition of reliable and high-fidelity data, which is the bedrock of sound scientific and developmental research.

References

- 1. edinst.com [edinst.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. jascoinc.com [jascoinc.com]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. youtube.com [youtube.com]

Mass spectrometry of Cyclopent-3-enecarboxamide

An In-Depth Technical Guide to the Mass Spectrometry of Cyclopent-3-enecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in synthetic chemistry and drug discovery, necessitating robust analytical methods for its characterization.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, tailored for researchers and professionals in the pharmaceutical and chemical sciences. We will explore the theoretical underpinnings and practical applications of both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. This document will delve into the predictable fragmentation pathways, offering insights into the structural elucidation of this unsaturated cyclic amide. Furthermore, detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to ensure reliable and reproducible results.

Introduction to the Mass Spectrometric Analysis of this compound

This compound (C₆H₉NO), with a molecular weight of 111.14 g/mol and an exact mass of 111.068413911 Da, presents a unique analytical challenge due to its combination of a cyclic structure, an unsaturated bond, and a primary amide functional group.[3][4] Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such novel compounds.[5] The choice of ionization technique is paramount in determining the quality and type of information obtained. Hard ionization methods like Electron Ionization (EI) provide extensive fragmentation, offering a detailed fingerprint of the molecule's structure. Conversely, soft ionization techniques such as Electrospray Ionization (ESI) are crucial for unequivocally determining the molecular weight with minimal fragmentation.[6][7] A comprehensive analysis of this compound therefore leverages the strengths of both approaches.

Foundational Principles: Ionization Techniques and Mass Analysis

A dual-pronged analytical strategy employing both GC-MS and LC-MS is recommended for the comprehensive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[8] In this setup, the gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.[9]

Electron Ionization (EI): This technique involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation.[5] The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, invaluable for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a less destructive analysis that confirms the molecular weight, LC-MS with ESI is the method of choice.[10] This is particularly useful for confirming the identity of a synthesized compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[7][11] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular mass of the analyte.[6] While amide bonds can fragment under certain ESI conditions, this "in-source" fragmentation can be controlled by adjusting the ion source parameters.[12]

The Quadrupole Mass Analyzer

A quadrupole mass analyzer is often paired with both GC and LC systems. It consists of four parallel metal rods that create an oscillating electric field.[13] By varying the voltages, only ions with a specific mass-to-charge ratio (m/z) can pass through to the detector, acting as a mass filter.[14][15] Quadrupole analyzers are valued for their rapid scanning capabilities and reliability.[16]

Predicted Fragmentation Pathways of this compound

The unique structure of this compound suggests several predictable fragmentation pathways under Electron Ionization.

Electron Ionization (EI) Fragmentation

The EI mass spectrum of this compound is anticipated to be rich in structural information. The primary fragmentation processes for amides involve cleavage of the bonds adjacent to the carbonyl group.

-

Alpha-Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the loss of the cyclopentenyl ring. Another significant alpha-cleavage involves the loss of the amide group.

-

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond.[17]

-

Retro-Diels-Alder Reaction: The presence of the cyclohexene ring opens up the possibility of a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes.[18]

References

- 1. Cyclopent-3-ene-1-carboxamide | 50494-42-3 [chemicalbook.com]

- 2. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cyclopent-3-ene-1-carboxamide | C6H9NO | CID 26369821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 16. What Is Quadrupole Mass Spectrometry? [hidenanalytical.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. whitman.edu [whitman.edu]

CAS number 50494-42-3 properties

An In-depth Technical Guide to GW501516 (Cardarine): A Selective PPARδ Agonist

Disclaimer: The CAS number provided in the topic (50494-42-3) corresponds to Cyclopent-3-ene-1-carboxamide, a chemical intermediate. However, the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in the biologically active compound GW501516 , also known as Cardarine (CAS No. 317318-70-0). This guide will focus on GW501516 due to its extensive research history and relevance to the specified audience.

Introduction

GW501516, commonly referred to as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) for the potential treatment of metabolic and cardiovascular diseases, such as hyperlipidemia.[1][3][4] Despite showing promising results in preclinical and early clinical trials, its development was halted in 2007 due to findings from animal studies that indicated a rapid development of cancer in several organs.[1][5][6]

While not an approved therapeutic agent, GW501516 remains a valuable tool in research for understanding the physiological roles of PPARδ. It has also gained notoriety as a performance-enhancing substance in sports, leading to its ban by the World Anti-Doping Agency (WADA).[6][7] This guide provides a comprehensive technical overview of GW501516, its mechanism of action, biological effects, and the critical safety concerns that have limited its clinical application.

Physicochemical Properties of GW501516

A summary of the key physicochemical properties of GW501516 is presented in the table below.

| Property | Value |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid |

| Other Names | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol |

| CAS Number | 317318-70-0 |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ |

| Molar Mass | 453.49 g·mol⁻¹ |

Mechanism of Action: A Selective PPARδ Agonist

GW501516 exerts its effects by selectively activating the PPARδ receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2][5] It exhibits high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[1]

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as PGC-1α.[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding upregulates the expression of genes involved in energy expenditure, fatty acid oxidation, and mitochondrial biogenesis.[1][2]

A key consequence of PPARδ activation by GW501516 is a metabolic shift in energy source preference from glucose to fatty acids, particularly in skeletal muscle.[2][4] This mimics the effects of endurance exercise, leading to the preservation of muscle glycogen stores.[2]

Caption: Signaling pathway of GW501516 (Cardarine) activation of PPARδ.

Biological Effects and Potential Therapeutic Applications

Research, primarily in animal models, has demonstrated a range of biological effects of GW501516, highlighting its potential in several therapeutic areas before its development was ceased.

Enhanced Endurance and Physical Performance

One of the most notable effects of GW501516 is the significant enhancement of endurance.[3] Studies in mice have shown that treatment with GW501516 dramatically increases running time and distance.[8][9] This is attributed to the upregulation of genes involved in fatty acid metabolism in skeletal muscle, which provides a sustained energy source during prolonged exercise.[8]

Metabolic Effects: Fat Loss and Insulin Sensitivity

By promoting the use of fat as a primary energy source, GW501516 has shown efficacy in promoting fat loss and protecting against diet-induced obesity in animal models.[1][4] It has been observed to decrease triglycerides, fatty acids, and very-low-density lipoprotein (VLDL) proteins.[4] Furthermore, GW501516 can improve insulin sensitivity, suggesting a potential role in the management of type 2 diabetes.[4][5]

Cardiovascular Health

In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL), often referred to as "good" cholesterol, while lowering VLDL.[1] It also has demonstrated the potential to protect blood vessels from oxidative stress and inflammation.[4]

Anti-inflammatory and Antioxidant Properties

Activation of PPARδ by GW501516 has been shown to suppress inflammatory responses.[4] In animal studies, it has been found to reduce liver inflammation by decreasing the levels of inflammatory markers such as TNF-alpha, MCP-1, NFκB, and IL-6.[4] Its antioxidant properties are believed to be mediated through enzymes like SOD1 and catalase.[4]

Significant Safety Concerns: Carcinogenicity

The primary reason for the termination of GW501516's clinical development was the discovery of its carcinogenic properties in preclinical animal studies.[1][5][6] Long-term administration of the compound led to the rapid development of cancerous tumors in multiple organs in rodents.[1] This risk, observed at doses comparable to those that might be used for performance enhancement in humans, makes any use of GW501516 outside of controlled research settings extremely hazardous.[6]

Experimental Protocol: Evaluation of Endurance in a Murine Model

The following is a generalized protocol for assessing the effects of GW501516 on running endurance in mice, based on methodologies described in the scientific literature.[8][9]

Objective: To determine the effect of GW501516 administration on the exhaustive running performance of mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

GW501516

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Animal treadmill with adjustable speed and incline

-

Gavage needles

Methodology:

-

Acclimatization: Acclimate mice to the laboratory environment for at least one week. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treadmill Familiarization: For three consecutive days prior to the experiment, familiarize the mice with the treadmill by allowing them to run at a low speed (e.g., 10 m/min) for 10-15 minutes.

-

Group Allocation: Randomly divide the mice into two groups: a control group and a GW501516-treated group.

-

Dosing:

-

Administer the vehicle solution to the control group via oral gavage.

-

Administer GW501516 (e.g., 5-10 mg/kg body weight) dissolved in the vehicle solution to the treated group via oral gavage.

-

Continue daily administration for a predetermined period (e.g., 3 weeks).[8]

-

-

Endurance Test:

-

One hour after the final dose, place the mice on the treadmill.

-

Begin the test at a moderate speed (e.g., 15 m/min) with no incline.

-

Gradually increase the speed (e.g., by 2 m/min every 5 minutes) until the mice reach exhaustion.

-

Exhaustion is defined as the inability of the mouse to continue running despite gentle prodding for a set period (e.g., 10 seconds).

-

-

Data Collection: Record the total running time and distance for each mouse.

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., t-test) to determine if there is a significant difference in endurance between the control and treated groups.

Caption: Experimental workflow for assessing endurance effects of GW501516 in mice.

Conclusion

GW501516 (Cardarine) is a powerful research tool that has significantly contributed to our understanding of the role of PPARδ in metabolism and exercise physiology. Its ability to mimic the effects of endurance training by shifting energy metabolism towards fatty acid oxidation makes it a compound of great scientific interest. However, the serious safety concerns regarding its carcinogenicity, which led to the cessation of its clinical development, cannot be overstated. For researchers, scientists, and drug development professionals, GW501516 serves as a case study in the complexities of drug development, where potent biological activity must be carefully weighed against potential long-term risks.

References

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. Cardarine (GW-501516): A Technical Breakdown — Geared Coaching [gearedcoaching.com]

- 3. m.youtube.com [m.youtube.com]

- 4. melanotanexpress.com [melanotanexpress.com]

- 5. scivisionpub.com [scivisionpub.com]

- 6. droracle.ai [droracle.ai]

- 7. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]

- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological activity of Cyclopent-3-enecarboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of Cyclopent-3-enecarboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. When functionalized as a this compound, this five-membered ring system gives rise to derivatives with a remarkable spectrum of biological activities. These compounds have emerged as promising candidates in drug discovery, demonstrating potent antiviral, anticancer, and neuroprotective properties. Their mechanisms of action are often rooted in the modulation of fundamental cellular processes, such as apoptosis and viral replication. This guide provides a comprehensive exploration of the synthesis, diverse biological functions, and underlying molecular mechanisms of this compound derivatives. It offers field-proven experimental protocols for their evaluation and synthesizes key structure-activity relationship insights to inform future drug design and development efforts.

The Chemical Foundation: Synthesis of the this compound Scaffold

The therapeutic potential of any chemical class is contingent upon its synthetic accessibility. This compound derivatives can be prepared through several established routes, often starting from commercially available materials like 3-cyclopentene-1-carboxylic acid.[1] The core reaction involves the formation of an amide bond, a cornerstone of medicinal chemistry.

A general approach involves activating the carboxylic acid group, followed by coupling with a desired amine. This modularity allows for the systematic introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). More complex, multifunctionalized derivatives can be achieved through domino reactions or ring-contraction strategies from cyclohexane precursors.[2][3]

General Synthetic Protocol: Amide Coupling

The following protocol outlines a standard, reliable method for synthesizing this compound derivatives from 3-Cyclopentene-1-carboxylic acid and a primary or secondary amine. This self-validating system relies on well-understood coupling chemistry.

Causality: The choice of a coupling agent like HATU is critical; it efficiently activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine under mild conditions to form the stable amide bond with high yield.[4]

Step-by-Step Methodology:

-

Acid Solubilization: Dissolve 3-Cyclopentene-1-carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent, such as Dimethylformamide (DMF).

-

Coupling Agent Addition: Add the amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture. Stir for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired this compound derivative.[4]

Synthetic Workflow Diagram

References

- 1. Cyclopent-3-enecarboxylic acid benzylamide synthesis - chemicalbook [chemicalbook.com]

- 2. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopent-3-enecarboxamide: From Obscure Precursor to a Key Pharmacological Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopent-3-enecarboxamide, a seemingly simple unsaturated cyclic amide, has emerged from relative obscurity to become a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and its pivotal role as a precursor in the development of potent modulators of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). We will delve into the scientific underpinnings of its synthesis, explore the rationale behind various experimental protocols, and illuminate its journey from a chemical curiosity to a key intermediate in the synthesis of compounds with significant therapeutic potential.

Introduction: The Rise of a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecules, though not possessing inherent biological activity themselves, serve as indispensable scaffolds for the construction of complex, biologically active compounds. This compound (CAS No. 50494-42-3) is a prime example of such a molecule.[1][2] Its unique structural features—a five-membered ring with a single point of unsaturation and a carboxamide functional group—provide a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives.

A Historical Perspective: Unearthing the Origins

The history of this compound is intrinsically linked to its precursor, 3-cyclopentene-1-carboxylic acid . While a definitive "discovery" paper for the amide itself is elusive in early literature, the synthesis of the parent carboxylic acid has a more established timeline.

An optimized and reliable method for the preparation of 3-cyclopentene-1-carboxylic acid is detailed in Organic Syntheses, a testament to its utility and the need for a standardized procedure.[3] This procedure is an enhancement of earlier methods and involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene, followed by hydrolysis and decarboxylation. In 1967, Schmid and Wolkoff published an improved synthesis of 3-cyclopentene-1-carboxylic acid, further highlighting the growing interest in this cyclopentene scaffold.[4]

The derivatization of this carboxylic acid to its corresponding amide, this compound, likely followed established methods of amide synthesis, which were well-documented by the mid-20th century. The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry, and it is probable that the synthesis of this compound was first achieved as a straightforward chemical transformation without the immediate recognition of its future pharmacological importance. Its CAS number, 50494-42-3, suggests its registration in the chemical literature likely occurred in the early 1970s.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is a two-step process, starting from commercially available reagents. The causality behind the experimental choices lies in achieving a high-yielding and pure product, suitable for further synthetic transformations.

Step 1: Synthesis of 3-Cyclopentene-1-carboxylic acid

The foundational step is the synthesis of the parent carboxylic acid. The method outlined in Organic Syntheses provides a robust and scalable protocol.[3]

Experimental Protocol:

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.

-

Malonic Ester Alkylation: Diethyl malonate is added dropwise to the sodium ethoxide solution. This deprotonation generates the nucleophilic enolate of diethyl malonate.

-

Cyclization: cis-1,4-Dichloro-2-butene is then added to the reaction mixture. The malonate enolate undergoes a double alkylation, displacing both chloride ions to form a five-membered ring. The use of cis-1,4-dichloro-2-butene is crucial for the formation of the cyclopentene ring.

-

Hydrolysis and Decarboxylation: The resulting diethyl 3-cyclopentene-1,1-dicarboxylate is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding dicarboxylic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording 3-cyclopentene-1-carboxylic acid.[3]

Causality of Experimental Choices:

-

Sodium Ethoxide as Base: A strong base is required to deprotonate diethyl malonate, creating the necessary nucleophile for the alkylation reaction.

-

Ethanol as Solvent: Ethanol is a suitable solvent for both the base and the reactants, and its boiling point is appropriate for the reaction temperature.

-

Stepwise Hydrolysis and Decarboxylation: This two-step process ensures the clean formation of the desired monocarboxylic acid.

Step 2: Amidation of 3-Cyclopentene-1-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. Several methods can be employed, with the choice often depending on the scale and desired purity. A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation: 3-Cyclopentene-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 3-cyclopentene-1-carbonyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or in neat thionyl chloride.

-

Ammonolysis: The crude acyl chloride is then slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The highly reactive acyl chloride readily reacts with ammonia to form this compound.

-

Workup and Purification: The product is then isolated by extraction and purified by recrystallization or chromatography.

Causality of Experimental Choices:

-

Activation as Acyl Chloride: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia under mild conditions. Conversion to the highly electrophilic acyl chloride activates the carbonyl group for nucleophilic attack by ammonia.

-

Excess Ammonia: Using an excess of ammonia ensures complete reaction of the acyl chloride and also neutralizes the hydrochloric acid byproduct generated during the reaction.

-

Low Temperature: The addition of the acyl chloride to the ammonia solution is performed at low temperature to control the exothermic reaction and minimize side reactions.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Application in Drug Discovery: A Gateway to PPAR-γ Modulators

The primary significance of this compound in the field of drug discovery lies in its role as a key reactant in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives.[2] These derivatives have been identified as partial agonists and/or antagonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).

PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPAR-γ, such as the thiazolidinedione class of drugs, have been used to treat type 2 diabetes. However, their use has been associated with significant side effects. This has spurred the search for partial agonists or modulators that can retain the therapeutic benefits while minimizing adverse effects.

The synthesis of these PPAR-γ modulators often involves the reaction of this compound with other chemical entities to construct the final 1,2,3,4-tetrahydroisoquinoline scaffold. The cyclopentene ring and the amide functionality of this compound provide the necessary chemical handles for these synthetic transformations.

Diagram of the Biological Context:

Caption: Role of this compound in PPAR-γ modulation.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 50494-42-3 | [1][2] |

| Molecular Formula | C₆H₉NO | [1][2] |

| Molecular Weight | 111.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 271.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 16.43 ± 0.20 (Predicted) | [2] |

Conclusion and Future Outlook

This compound serves as a compelling case study in the evolution of a chemical's significance. From a likely straightforward derivative of a known carboxylic acid, it has transitioned into a valuable and sought-after building block in the realm of medicinal chemistry. Its application in the synthesis of PPAR-γ modulators underscores the ongoing quest for more selective and safer therapeutics for metabolic diseases.

As our understanding of complex biological pathways deepens, the demand for versatile and stereochemically defined molecular scaffolds will continue to grow. The cyclopentene ring system, with its inherent conformational constraints and potential for diverse functionalization, ensures that this compound and its derivatives will remain relevant in the design and synthesis of future generations of therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives promises to open new avenues in drug discovery.

References

An In-Depth Technical Guide to the Stereoisomers of Cyclopent-3-enecarboxamide

Abstract

Cyclopent-3-enecarboxamide is a chiral molecule of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure, making the study of its stereoisomers paramount. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, separation, and characterization of the enantiomers of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chiral properties and the methodologies required for its stereoselective analysis. The protocols and explanations herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction to this compound and the Imperative of Chirality

This compound, with the chemical formula C6H9NO, is a cyclic amide that possesses a single chiral center, giving rise to a pair of enantiomers.[1][2] In the pharmaceutical sciences, it is well-established that stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[3][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3] Consequently, the synthesis, separation, and characterization of individual stereoisomers are critical steps in the drug discovery and development process.[5] this compound serves as a valuable scaffold in the synthesis of more complex molecules, including derivatives of 1,2,3,4-tetrahydroisoquinoline, which have shown potential as partial agonists or antagonists of the peroxisome proliferator-activated receptor (PPAR-γ).[6] This guide delves into the core aspects of managing the stereochemistry of this important building block.

Molecular Structure and Stereochemistry

The stereochemistry of this compound is defined by the tetrahedral carbon atom at position 1 of the cyclopentene ring, to which the carboxamide group is attached. This carbon is a stereocenter, leading to the existence of two non-superimposable mirror images: (R)-cyclopent-3-enecarboxamide and (S)-cyclopent-3-enecarboxamide.

The diagram below illustrates the enantiomeric pair of this compound.

Caption: (R) and (S) enantiomers of this compound.

Synthetic Approaches

The preparation of this compound can be approached through racemic synthesis followed by chiral resolution, or more elegantly, through asymmetric synthesis to directly yield the desired enantiomer.

Racemic Synthesis

A common route to racemic this compound involves the amidation of cyclopent-3-enecarboxylic acid. This precursor can be synthesized via several methods, including Diels-Alder reactions.[7] The carboxylic acid is then activated, for example, by conversion to an acyl chloride or using a coupling agent, followed by reaction with ammonia or an ammonia equivalent.

Asymmetric Synthesis

Asymmetric synthesis provides a more efficient route to enantiomerically pure compounds by avoiding the 50% loss of material inherent in classical resolution.[8] Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective synthesis of cyclopentene derivatives.[9][10][11] For instance, a relay catalysis approach combining rhodium-catalyzed hydroformylation and N-heterocyclic carbene (NHC) organocatalysis has been developed for the asymmetric synthesis of chiral cyclopentenes from simple starting materials.[10] Such advanced strategies allow for high levels of enantioselectivity and diastereoselectivity.[9][10]

Chiral Separation and Analysis

For a racemic mixture, the separation of enantiomers is a crucial step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[5][12][13]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on the differential interactions between the chiral analytes and the chiral stationary phase.[14] CSPs are typically composed of a chiral selector immobilized on a silica support. The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation.[12][14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines and amides.[12][14][15]

Experimental Protocol: Chiral HPLC Separation

The following is a representative protocol for the chiral separation of this compound enantiomers. Note: This is a generalized method; optimization of the mobile phase and column selection is essential for achieving baseline separation.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

-

Racemic this compound standard

-

HPLC-grade hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD-H)

Instrumentation:

-

HPLC system with a UV detector

-

Solvent degasser

-

Autosampler

-

Column thermostat

Procedure:

-